molecular formula C15H14IN3O4 B11562922 N-({N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11562922
M. Wt: 427.19 g/mol
InChI Key: XELFUGFIGWSDII-QGMBQPNBSA-N
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Description

N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and an iodinated methoxyphenyl moiety

Preparation Methods

The synthesis of N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: Reacting 3-iodo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The iodine atom on the methoxyphenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer cells due to its potential anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodinated methoxyphenyl moiety may facilitate binding to specific proteins, while the hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include:

The uniqueness of N-({N’-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14IN3O4

Molecular Weight

427.19 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-iodo-4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H14IN3O4/c1-22-12-5-4-10(7-11(12)16)8-18-19-14(20)9-17-15(21)13-3-2-6-23-13/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-8+

InChI Key

XELFUGFIGWSDII-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)I

Origin of Product

United States

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